Methyl 4,4-difluoro-3-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,4-difluoro-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-6(7,8)4(9)3-5(10)11-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADULXUSAWLGTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity Profiles and Mechanistic Insights of Methyl 4,4 Difluoro 3 Oxopentanoate and Analogues
Intrinsic Reactivity of the β-Keto Ester Moiety
The chemical behavior of methyl 4,4-difluoro-3-oxopentanoate is fundamentally rooted in the reactivity of its β-keto ester core. This functional group arrangement features a ketone and an ester separated by a methylene (B1212753) group (the α-carbon). This structure gives rise to characteristic reactions at both carbonyl centers and the ester group. fiveable.me
Like simple ketones, the carbonyl carbon of a β-keto ester is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbon atom of the polar carbonyl group. ncert.nic.in This attack changes the hybridization of the carbon from sp² to sp³, forming a tetrahedral intermediate. ncert.nic.in
However, the reactivity of the ketone in a β-keto ester is influenced by the adjacent ester group. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in In ketones, the presence of two bulky substituents can hinder the approach of a nucleophile. ncert.nic.in Electronically, the two alkyl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single substituent in an aldehyde. ncert.nic.in The reactivity of β-keto esters in such additions is a key feature in the synthesis of more complex molecules. fiveable.me
The ester group of β-keto esters can undergo substitution reactions, most notably transesterification. rsc.org This reaction is a convenient method for modifying the ester group and can be performed selectively for β-keto esters over other types of esters. rsc.org The selectivity is often attributed to the formation of a chelated enol intermediate with a catalyst. rsc.org
Various catalysts can facilitate this transformation, allowing for the reaction of β-keto esters with primary, secondary, tertiary, allylic, and benzylic alcohols. rsc.org The reaction can also be extended to other nucleophiles like thiols and amines to produce transthioesters and transamides, respectively. rsc.org The efficiency of transesterification can be affected by steric hindrance; for instance, α,α-disubstituted β-keto esters may fail to react under certain conditions. rsc.org
Table 1: Examples of Transesterification of β-Keto Esters
| Entry | Starting Ester | Alcohol/Nucleophile | Product | Yield | Catalyst |
| 1 | Methyl acetoacetate | tert-Butyl alcohol | tert-Butyl acetoacetate | Moderate | Not specified rsc.org |
| 2 | Ethyl acetoacetate | Allyl alcohol | Allyl acetoacetate | Good | Not specified rsc.org |
| 3 | Ethyl benzoylacetate | Benzyl alcohol | Benzyl benzoylacetate | High | Not specified rsc.org |
| 4 | Methyl acetoacetate | Ethanethiol | S-Ethyl thioacetoacetate | Good | Not specified rsc.org |
| 5 | Ethyl acetoacetate | Aniline | Acetoacetanilide | Good | Not specified rsc.org |
This table is a representation of typical transesterification reactions and yields as described in the literature. rsc.org
Impact of Geminal Difluorine Substitution on Electronic Properties and Reactivity
The presence of two fluorine atoms on the carbon adjacent to the ketone carbonyl (the α-position to the ketone) in this compound has a profound impact on the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the adjacent carbonyl group. nih.gov
The degree of fluorination of the methyl group next to the carbonyl unit makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov This increased electrophilicity is a key feature of trifluoromethyl ketones, which are known to be highly reactive towards nucleophiles. nih.gov For example, competition experiments have shown that trifluoromethyl ketones can be more reactive than aldehydes. nih.gov The gem-difluoro group in this compound similarly enhances the electrophilicity of the keto-carbonyl carbon, making it a prime target for nucleophilic addition reactions. This electronic effect is crucial in synthetic applications, particularly in the reduction of the ketone. nih.gov
Stereoselective Transformations of Fluorinated β-Keto Esters
The enhanced reactivity of the fluorinated ketone, combined with the versatility of the β-keto ester moiety, makes these compounds excellent substrates for stereoselective transformations. Such reactions are critical for producing chiral building blocks used in the pharmaceutical and agrochemical industries. mdpi.com
One of the most important transformations of fluorinated β-keto esters is the stereoselective reduction of the ketone to produce chiral β-hydroxy esters. These products are valuable intermediates for synthesizing more complex molecules. nih.govgeorgiasouthern.edu Biocatalysis, using whole cells like baker's yeast or isolated reductase enzymes (ketoreductases), has emerged as a powerful method for these reductions. alaska.edunih.gov
These enzymatic systems can perform dynamic kinetic resolutions on racemic α-fluoro-β-keto esters to yield β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu For example, specific ketoreductase (KRED) enzymes can be selected to produce either the syn or anti diastereomer of the corresponding α-fluoro-β-hydroxy ester. alaska.edu
Table 2: Stereoselective Reduction of Fluorinated β-Keto Esters
| Substrate (β-Keto Ester) | Catalyst/Enzyme | Product (β-Hydroxy Ester) Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Racemic α-fluoro-β-keto ester (Aromatic) | KRED 110 | anti (2S, 3S) | High | High |
| Racemic α-fluoro-β-keto ester (Aromatic) | KRED 130 | syn (2S, 3R) | Moderate-High | High |
| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast Reductase | (S)-ethyl 4-chloro-3-hydroxybutanoate | >95% | >98% |
This table summarizes findings from studies on the stereoselective reduction of halogenated β-keto esters using biocatalysts, demonstrating the high levels of stereocontrol achievable. georgiasouthern.edualaska.edu
The chiral β-hydroxy esters obtained from the reduction can undergo subsequent dehydration to form α,β-unsaturated esters. rsc.orggoogle.com This elimination reaction introduces a double bond into the molecule, providing another point for functionalization. The dehydration of β-hydroxy esters can sometimes lead to a mixture of α,β- and β,γ-unsaturated products, especially when the α-carbon is substituted. google.com However, methods have been developed to control the regioselectivity of this reaction. google.com
In some synthetic strategies, the dehydration step is crucial for creating α,β-dehydroamino acids or other unsaturated systems. byu.edu While various dehydrating agents can be used, achieving this transformation under mild conditions is often desirable to avoid side reactions or racemization. google.combyu.edu
Strategic Applications of Methyl 4,4 Difluoro 3 Oxopentanoate in the Synthesis of Complex Molecules
Role as a Key Intermediate in Pharmaceutical Synthesis
The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks like methyl 4,4-difluoro-3-oxopentanoate are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Precursors for Statin Side Chains and Related Active Pharmaceutical Ingredients
While direct evidence for the use of this compound in the synthesis of commercial statin side chains is not prominently documented in publicly available literature, its structural motifs are analogous to precursors used in some synthetic routes for these cholesterol-lowering drugs. The synthesis of the characteristic dihydroxyheptanoic acid side chain of statins often involves the use of chiral building blocks derived from β-ketoesters. The reactivity of this compound would, in principle, allow for its use in similar synthetic strategies to create fluorinated analogs of statin side chains or other structurally related APIs.
Construction of Fluorinated Scaffolds for Drug Discovery
The difluoromethylketo group in this compound is a key feature for constructing various fluorinated scaffolds in drug discovery. The presence of fluorine can lead to desirable pharmacological properties. Research has shown that related difluoropiperidine scaffolds are being explored as dopamine (B1211576) D4 receptor antagonists. mdpi.com Although direct synthesis from this compound is not detailed, the utility of such fluorinated motifs is clear.
Utilization in Agrochemical and Specialty Chemical Production
The application of fluorinated compounds extends to the agrochemical industry, where they can enhance the efficacy and stability of pesticides and herbicides. While specific examples detailing the use of this compound in commercial agrochemical production are not widely reported, a related compound, methyl 4,4,4-trifluoro-3-oxo-butanethioate, has been patented as a starting material for pyridine (B92270) carbothioate and carbodithioate herbicides. google.com This suggests a potential application for this compound in the synthesis of analogous difluorinated agrochemicals. The development of such compounds is a continuous area of research in the quest for more effective and environmentally benign crop protection agents.
The use of this compound in the broader specialty chemicals market is not well-documented in publicly accessible sources. However, its reactive nature makes it a candidate for the synthesis of various specialty fluorochemicals.
Building Block for Diverse Organic Compounds
The chemical reactivity of this compound, with its ketone, ester, and activated methylene (B1212753) group, makes it a versatile starting material for a range of organic transformations.
Synthesis of Variously Functionalized Esters, Ketones, and Carboxylic Acids
The structure of this compound allows for several transformations to produce other functionalized molecules:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 4,4-difluoro-3-oxopentanoic acid.
Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, or both the ketone and ester can be reduced to form a diol.
Alkylation: The active methylene group between the two carbonyls can be deprotonated and alkylated to introduce further substituents.
These transformations open up pathways to a variety of difluorinated building blocks for further synthetic elaboration.
Incorporation into Heterocyclic and Carbocyclic Systems
The 1,3-dicarbonyl motif of this compound is a classic precursor for the synthesis of various heterocyclic systems. While specific examples utilizing this exact compound are not prevalent in the literature, its participation in well-established reactions can be inferred:
Pyrazoles: Condensation with hydrazine (B178648) or its derivatives would be expected to yield fluorinated pyrazoles, a class of compounds with known applications in medicinal chemistry. researchgate.netnih.gov
Pyrimidines: The Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea, would likely produce dihydropyrimidinones. wikipedia.org These structures are known to exhibit a range of biological activities.
Pyridines: The Hantzsch pyridine synthesis, involving the reaction of a β-ketoester with an aldehyde and ammonia, could potentially be employed to construct difluorinated dihydropyridine (B1217469) and pyridine rings. wikipedia.org These are core structures in many pharmaceuticals.
The ability to form these fundamental heterocyclic rings makes this compound a potentially valuable tool for generating libraries of novel fluorinated compounds for biological screening.
Development of Fluorinated Amino Acids and Peptide Mimetics
The introduction of fluorinated amino acids into peptides and proteins is a powerful tool for modulating their structure and function. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, or influence the acidity of neighboring protons, thereby impacting enzymatic reactions and protein-protein interactions. While direct synthetic routes starting from this compound are not extensively documented in publicly available literature, its chemical structure suggests its high potential as a key starting material for the synthesis of various β,β-difluoroamino acids.
The general approach for converting a β-keto ester to an amino acid involves the transformation of the ketone functionality into an amino group and subsequent manipulation of the ester group. For instance, a common strategy is the reductive amination of the keto group or its conversion to an oxime followed by reduction.
A plausible synthetic pathway to a β,β-difluoro-α-amino acid derivative from this compound could involve an initial oximation of the ketone, followed by reduction to the corresponding amine. Subsequent stereoselective enzymatic or chemical resolution could then provide access to the desired enantiomerically pure fluorinated amino acid.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Oximation | Hydroxylamine hydrochloride, pyridine | Methyl 4,4-difluoro-3-(hydroxyimino)pentanoate |
| 2 | Reduction | H₂, Pd/C or other reducing agents | Methyl 3-amino-4,4-difluoropentanoate |
| 3 | Protection | Boc-anhydride or Fmoc-OSu | N-protected amino ester |
| 4 | Hydrolysis | LiOH or other bases | N-protected β,β-difluoroamino acid |
This versatile building block can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols.
The incorporation of fluorinated amino acids, potentially derived from this compound, into peptides and proteins offers a unique tool for protein engineering and for probing structure-activity relationships (SAR). The fluorine atoms can serve as sensitive ¹⁹F NMR probes to monitor protein conformation, dynamics, and interactions with other molecules without the need for isotopic labeling of the entire protein.
For example, the substitution of a key residue in a peptide ligand with a β,β-difluoroamino acid can provide valuable insights into the importance of hydrogen bonding or hydrophobic interactions at the binding interface. The altered pKa of adjacent functional groups due to the electron-withdrawing nature of the fluorine atoms can also be exploited to fine-tune the binding affinity and selectivity of a peptide for its target receptor.
| Application Area | Research Focus | Potential Impact of Fluorinated Amino Acid |
| Protein Stability | Investigating the role of hydrophobic interactions and hydrogen bonding in protein folding and stability. | The difluoromethyl group can alter local hydrophobicity and electronic properties, influencing protein stability. |
| Enzyme Mechanisms | Probing the role of active site residues in catalysis. | The altered pKa of neighboring groups can modulate catalytic activity and provide insights into reaction mechanisms. |
| Protein-Protein Interactions | Mapping binding interfaces and identifying key interaction "hotspots". | The unique properties of fluorine can be used to modulate binding affinity and specificity, aiding in the design of inhibitors or stabilizers of protein complexes. |
| ¹⁹F NMR Spectroscopy | Studying protein structure, dynamics, and ligand binding. | The fluorine nucleus serves as a sensitive and specific NMR probe. |
Utilization in Life Science Related Research as a Biochemical Reagent
Beyond its role as a synthetic building block, this compound and its derivatives have potential applications as biochemical reagents in life science research. The reactivity of the β-keto ester functionality allows for its use in bioconjugation reactions, enabling the labeling of biomolecules for detection and analysis.
For instance, the active methylene group of this compound can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag. The resulting bifunctional reagent can then be used to selectively modify specific amino acid side chains in proteins, such as lysine (B10760008) or cysteine, through appropriate chemical transformations.
Furthermore, the difluoromethyl group can serve as a stable mimetic of other functional groups, making it a valuable tool for designing chemical probes to study biological processes. For example, a molecule containing the 4,4-difluoro-3-oxopentanoate motif could be designed as an inhibitor or substrate analog for enzymes that process β-keto acids. The fluorine atoms would enhance the metabolic stability of the probe, allowing for more robust in vitro and in vivo studies.
While specific examples of this compound being used as a biochemical reagent are not prevalent in the literature, the chemical principles underlying its potential utility are well-established. The combination of a reactive β-dicarbonyl system and the unique properties of the difluoromethyl group makes it a promising scaffold for the development of novel chemical tools for life science research.
Advanced Analytical Techniques for the Research and Development of Methyl 4,4 Difluoro 3 Oxopentanoate
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide fundamental insights into the molecular structure of Methyl 4,4-difluoro-3-oxopentanoate, with each technique offering unique information about its atomic composition and bonding.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The presence of hydrogen, carbon, and fluorine nuclei allows for a comprehensive analysis through ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: The proton NMR spectrum provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, one would expect to see three distinct signals corresponding to the methyl ester protons, the methylene (B1212753) (CH₂) protons, and the terminal methyl (CH₃) protons adjacent to the difluorinated carbon. The methylene protons would appear as a triplet due to coupling with the two fluorine atoms, while the terminal methyl protons would also be a triplet, coupling with the same two fluorine atoms. The methyl ester protons would be a singlet as they have no adjacent protons.
¹⁹F NMR: Fluorine-19 NMR is essential for directly observing the fluorine atoms. Since the two fluorine atoms on the C4 carbon are chemically equivalent, they would give rise to a single signal. This signal would be split into a quartet by the adjacent methyl protons.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, five unique signals are expected for the five carbon atoms (ester carbonyl, methylene, ketone carbonyl, difluorinated carbon, and methyl carbon). The signals for carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The carbonyl carbons of the ketone and ester groups are expected to appear significantly downfield. youtube.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~ 3.75 | Singlet (s) | -OCH₃ |
| ~ 3.60 | Triplet (t) | -CH₂- | |
| ~ 1.90 | Triplet (t) | -CF₂-CH₃ | |
| ¹⁹F NMR | ~ -90 to -110 | Quartet (q) | -CF₂- |
| ¹³C NMR | ~ 195 (t) | Triplet (t) | C=O (Ketone) |
| ~ 168 | Singlet (s) | C=O (Ester) | |
| ~ 115 (t) | Triplet (t) | -CF₂- | |
| ~ 53 | Singlet (s) | -OCH₃ | |
| ~ 38 (t) | Triplet (t) | -CH₂- | |
| ~ 23 (t) | Triplet (t) | -CF₂-CH₃ |
Note: Predicted data is based on typical chemical shift ranges and coupling patterns for similar functional groups.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups (ketone and ester) and the carbon-fluorine bonds. The distinct frequencies of the two C=O stretches can help differentiate between the ketone and the ester functionalities.
Table 2: Predicted IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 1745-1760 | Strong | C=O Stretch (Ester) |
| 1720-1735 | Strong | C=O Stretch (Ketone) |
| 1200-1350 | Strong | C-O Stretch (Ester) |
| 1050-1150 | Strong, Broad | C-F Stretch |
Note: Predicted data is based on characteristic absorption frequencies for these functional groups.
Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₆H₈F₂O₃), the molecular weight is 166.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃, m/z = 31), the carboxyl group (-COOCH₃, m/z = 59), and cleavage adjacent to the carbonyl groups.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Fragment | Significance |
|---|---|---|
| 166 | [C₆H₈F₂O₃]⁺ | Molecular Ion (M⁺) |
| 135 | [M - OCH₃]⁺ | Loss of methoxy group |
| 107 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |
| 85 | [CH₃CF₂CO]⁺ | Acylium ion fragment |
Note: Predicted data based on molecular formula and common fragmentation pathways.
Chromatographic Separations and Purity Determination
Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and passing it through a column with a stationary phase.
Methodology: A typical GC analysis would employ a mid-polarity capillary column (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) to effectively separate the analyte from other components in a mixture. A flame ionization detector (FID) would provide high sensitivity for this organic compound. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of more volatile impurities before the elution of the target compound.
HPLC and UPLC are powerful techniques for the analysis and purification of less volatile or thermally sensitive compounds. For β-keto esters, a significant challenge is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting. chromforum.org
Methodology: A reversed-phase HPLC or UPLC method is commonly used for compounds of this polarity. A C18 or C8 column would serve as the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To manage the keto-enol tautomerism and ensure sharp, reproducible peaks, the mobile phase is often acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to promote a single tautomeric form. chromforum.org UV detection at a wavelength around 210 nm or 254 nm would be appropriate for detecting the carbonyl groups.
Quantitative Analysis and Reaction Monitoring Methodologies
The accurate quantitative analysis and real-time monitoring of the synthesis of this compound are crucial for process optimization, quality control, and mechanistic studies. The presence of the difluorinated keto-ester functionality necessitates a combination of advanced analytical techniques to ensure selectivity and sensitivity. Methodologies primarily revolve around chromatographic and spectroscopic techniques, each offering distinct advantages for quantification and reaction tracking.
Reaction Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time monitoring of the formation of this compound is effectively achieved using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is ideal for this purpose due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. numberanalytics.com This allows for clear differentiation between the fluorine signals of reactants, intermediates, and the final product without interference from protonated solvents or non-fluorinated reagents. numberanalytics.com
In a typical synthesis, a reaction vessel can be connected to an NMR spectrometer for continuous or periodic analysis of the reaction mixture. By integrating the ¹⁹F NMR signals corresponding to the starting fluorinated material and the CF₂ group in this compound, the reaction conversion and kinetics can be accurately determined. numberanalytics.com An internal standard, a stable fluorinated compound that does not participate in the reaction, is often added to the mixture to allow for precise quantification of the components over time. bohrium.com
Illustrative Reaction Monitoring Data by ¹⁹F NMR
The following table illustrates how data from ¹⁹F NMR spectroscopy can be used to monitor the progress of a reaction forming this compound. The conversion is calculated based on the relative integration of the ¹⁹F signal of a starting material versus the product.
| Reaction Time (minutes) | Integration of Starting Material Signal | Integration of Product Signal (this compound) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.75 | 0.25 | 25% |
| 60 | 0.52 | 0.48 | 48% |
| 90 | 0.31 | 0.69 | 69% |
| 120 | 0.15 | 0.85 | 85% |
| 180 | <0.05 | >0.95 | >95% |
Quantitative Analysis by Chromatographic Methods
For the final product's purity assessment and quantification in various matrices, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A GC system equipped with a Flame Ionization Detector (FID) is commonly used for the quantification of organic esters. nih.govsciopen.com The method involves dissolving a precisely weighed sample in a suitable solvent, potentially with an internal standard, and injecting it into the GC.
For method validation, key parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) must be established. jppres.com A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17, would likely provide good separation of the analyte from impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the quantification of this compound, particularly if the compound exhibits thermal instability or if derivatization is desired to enhance detection. A common approach for β-keto esters involves reverse-phase HPLC with a C18 column. fabad.org.tr
Since the keto-ester moiety has a relatively weak UV chromophore, detection can be performed at low wavelengths (e.g., 210 nm). Alternatively, derivatization with a UV-active agent can significantly improve sensitivity and selectivity. sci-hub.seresearchgate.net The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water. researchgate.net
Illustrative HPLC-UV Method Validation Parameters
The table below presents a hypothetical summary of validation parameters for a quantitative HPLC-UV method for this compound. Such data is essential to demonstrate that the analytical method is reliable and fit for its intended purpose.
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | - | 1 - 200 µg/mL |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2% | 1.2% |
| - Inter-day | ≤ 3% | 2.5% |
| Accuracy (% Recovery) | 97.0 - 103.0% | 99.5% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved |
These analytical methodologies, from real-time NMR monitoring to robust chromatographic quantification, provide a comprehensive toolkit for the research and development of this compound, ensuring product quality and process understanding.
Theoretical and Mechanistic Studies on Fluorinated β Keto Ester Chemistry
Electronic Effects of Fluorine on Carbonyl Reactivity and Acidity
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group in Methyl 4,4-difluoro-3-oxopentanoate is a dominant factor in its reactivity. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect), which has significant consequences for the molecule's electronic structure.
Carbonyl Reactivity: The inductive pull of electrons by the two fluorine atoms makes the carbonyl carbon of the ketone more electron-deficient, or electrophilic. This heightened electrophilicity increases the carbonyl group's susceptibility to nucleophilic attack. Quantum mechanical studies on analogous fluorinated ketones have shown that the degree of fluorination directly influences the charge on the carbonyl carbon, rendering it more prone to attack. nih.gov This effect can be quantified by examining the equilibrium between the keto and hydrate (B1144303) forms. An increase in the stability of the hydrate form in aqueous solution corresponds to greater reactivity of the keto form towards nucleophiles. nih.gov For instance, theoretical calculations on model ketones demonstrate that increasing fluorination at the α-position significantly stabilizes the hydrate form, indicating a more electrophilic carbonyl center.
Table 1: Calculated Relative Stability of Keto vs. Hydrate Forms in Model Ketones
| Compound | Number of α-Fluorine Atoms | Relative Gibbs Free Energy of Hydration (ΔGgas, kcal/mol) |
|---|---|---|
| Unsubstituted Ketone | 0 | Reference (Less Stable Hydrate) |
| Monofluoro Ketone | 1 | Lower (More Stable Hydrate) |
| Difluoro Ketone | 2 | Even Lower (Significantly More Stable Hydrate) |
| Trifluoro Ketone | 3 | -8.3 (Most Stable Hydrate) |
This table illustrates the trend where increasing the number of α-fluorine atoms enhances the stability of the hydrate, reflecting increased electrophilicity of the carbonyl carbon. The data for the trifluoro ketone is sourced from a study on trifluoromethyl ketones. nih.gov The values for mono- and difluoro ketones represent the established trend.
Acidity of α-Protons: The electron-withdrawing nature of the difluoromethyl group also significantly increases the acidity of the protons on the α-carbon (the CH₂ group between the two carbonyls). The fluorine atoms help to stabilize the resulting enolate anion formed upon deprotonation. This stabilization occurs through the inductive effect, which disperses the negative charge. Consequently, fluorinated β-keto esters are more acidic than their non-fluorinated counterparts and can be deprotonated by weaker bases. researchgate.netmdpi.com This enhanced acidity is a key factor in their utility in various condensation and alkylation reactions.
Conformational Analysis and Stereoelectronic Effects
Beyond simple inductive effects, the three-dimensional arrangement of atoms and the interactions between their orbitals—known as stereoelectronic effects—play a critical role in the chemistry of this compound. wikipedia.org
The rotation around the single bonds in the molecule is not entirely free, and certain conformations are energetically preferred. The key interactions involve the alignment of bonding and antibonding orbitals. A crucial stereoelectronic interaction in fluorinated compounds is hyperconjugation involving the C-F bonds. Specifically, there can be a stabilizing interaction between a filled bonding orbital (e.g., a C-C or C-H bond) and an empty (antibonding) σ* orbital of a C-F bond.
In the case of this compound, the orientation of the C-F bonds relative to the carbonyl group is of particular importance. The molecule will adopt conformations that maximize stabilizing interactions and minimize destabilizing ones. For example, an anti-periplanar arrangement of a C-C bond to a C-F bond allows for an effective σC-C → σ*C-F hyperconjugative interaction, which can influence bond lengths and reactivity. These effects can dictate the preferred trajectory of an approaching nucleophile, leading to stereoselective outcomes in reactions. While detailed conformational analysis specific to this compound is not widely published, principles from related fluorinated systems suggest a complex interplay of steric and stereoelectronic factors governing its ground-state geometry and transition-state structures. wikipedia.org
Table 2: Key Stereoelectronic Interactions in Fluorinated Carbonyls
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |
|---|---|---|---|
| Hyperconjugation | σ (C-C) | σ* (C-F) | Stabilization of conformation, weakening of C-F bond. |
| Hyperconjugation | n (Oxygen lone pair) | σ* (C-C) | Influence on carbonyl reactivity and conformation. |
| Negative Hyperconjugation | p (Enolate) | σ* (C-F) | Stabilization of the enolate anion. |
This table summarizes the principal stereoelectronic interactions that influence the conformation and reactivity of fluorinated β-keto esters.
Computational Chemistry and Molecular Modeling for Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated compounds. nih.gov For reactions involving this compound, molecular modeling can provide detailed insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.
For example, in the study of asymmetric reactions, DFT calculations can help explain the origin of enantioselectivity. By modeling the interaction of the β-keto ester's enolate with a chiral catalyst, researchers can compare the energies of the different transition states leading to the possible stereoisomers. The calculated energy difference between these diastereomeric transition states can predict which product will be favored, guiding the design of more effective catalysts. mdpi.com
A practical application of this is seen in mechanistic studies of carbodefluorination reactions. DFT calculations have been used to map the entire reaction coordinate for the reaction of fluoroalkyl ketones with alcohols. nih.gov These studies can identify key intermediates, such as oxonium ylides, and calculate the activation barriers for crucial steps like C-F bond cleavage and subsequent rearrangements. This level of detail allows chemists to understand why a particular reaction is selective and efficient.
Table 3: Application of Computational Chemistry in Mechanistic Studies
| Computational Method | Information Obtained | Application to Fluorinated β-Keto Esters |
|---|---|---|
| Density Functional Theory (DFT) | Transition state structures, activation energies (Ea), reaction energies (ΔE) | Elucidating reaction mechanisms, predicting stereoselectivity, understanding catalyst-substrate interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density distribution, bond critical points | Analyzing the nature of chemical bonds and non-covalent interactions. |
| Continuum Solvation Models (e.g., PCM) | Thermodynamic properties in solution | Modeling reactions in different solvents to match experimental conditions. researchgate.net |
This table outlines common computational methods and the valuable mechanistic insights they provide for the study of compounds like this compound.
Compound Reference Table
Future Research Trajectories and Innovations
Development of Environmentally Benign and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of resource efficiency. For the production of Methyl 4,4-difluoro-3-oxopentanoate and related fluorinated β-ketoesters, research is increasingly focused on developing more sustainable and environmentally benign methodologies.
Traditional fluorination methods often rely on hazardous reagents like sulfur tetrafluoride (SF₄) or present challenges in terms of atom economy. nih.govthieme.de Modern approaches are moving towards safer and more efficient alternatives. The development of greener synthetic routes is a key research theme, aiming for processes that are not only cost-effective and scalable but also have a minimal environmental footprint. researchgate.netcardiff.ac.uk
One promising avenue is the adoption of flow chemistry . This approach offers superior control over reaction parameters, enhances safety, and facilitates easier scale-up compared to traditional batch processes. nih.gov The use of fluorinated polymers like polytetrafluoroethylene (PTFE) for reactor tubing further underscores the synergy between fluorinated materials and advanced manufacturing techniques. nih.gov
Another area of focus is the use of less hazardous fluorinating agents and the development of catalytic processes that minimize waste. For instance, research into solid-supported catalysts and the use of greener solvents like water or ionic liquids are active areas of investigation. nih.gov Biological methods, employing enzymes or microorganisms, represent a frontier in green chemistry, although their application to complex fluorinated molecules is still in its early stages. nih.gov
The overarching goal is to create synthetic pathways that are not only efficient in producing this compound but also align with the principles of sustainable development, reducing the environmental impact of chemical manufacturing. researchgate.netcardiff.ac.uk
Exploration of Novel Catalytic Systems for Fluorination and Derivatization
The development of novel catalytic systems is paramount for the selective and efficient fluorination and derivatization of β-keto esters like this compound. Research in this area is vibrant, with a focus on creating highly enantioselective and efficient catalysts for the introduction of fluorine atoms and other functional groups.
Metal-catalyzed methods have shown significant promise. A variety of metal complexes, including those based on titanium, copper, palladium, and nickel, have been employed for the asymmetric fluorination of β-keto esters. nih.govnih.govgoogle.comorganic-chemistry.orgacs.org For example, copper-catalyzed reactions have been successfully used to generate chiral α,α-difluoro-β-hydroxy ketones. organic-chemistry.org The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. nih.gov
Organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral bifunctional phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully applied in the asymmetric fluorination of cyclic β-keto esters with high enantioselectivities. google.com These catalysts operate through non-covalent interactions, offering a different mode of activation compared to metal catalysts.
The choice of the fluorinating agent is also a critical aspect of these catalytic systems. Reagents like N-fluorobenzensulfonimide (NFSI) and Selectfluor® are commonly used as electrophilic fluorine sources. nih.gov More recently, nucleophilic fluoride (B91410) sources such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are being explored in oxidative fluorination reactions. nih.gov
Future research will likely focus on the development of even more active and selective catalysts, including hybrid systems that combine the advantages of different catalytic approaches. The goal is to create a toolbox of catalytic methods that allow for the precise and predictable functionalization of this compound and its analogues.
| Catalyst Type | Metal/Core Structure | Application | Reference |
| Metal-Catalyzed | Titanium (Ti) | Asymmetric α-fluorination of acyclic β-keto esters | nih.gov |
| Metal-Catalyzed | Copper (Cu) | Asymmetric fluorination of cyclic β-keto esters | google.com |
| Metal-Catalyzed | Palladium (Pd) | Asymmetric fluorination of β-keto esters | nih.gov |
| Organocatalyst | Cinchona Alkaloids | Asymmetric fluorination via phase-transfer catalysis | |
| Organocatalyst | Chiral Iodoarene | Enantioselective oxidative fluorination | nih.gov |
Expanding the Scope of Applications in Emerging Fields (e.g., Materials Science, Bioimaging)
The unique properties conferred by the difluoromethyl group suggest that this compound and its derivatives have significant potential in emerging scientific fields like materials science and bioimaging.
In materials science , β-keto esters are being explored as building blocks for novel polymers. A recent study demonstrated the use of β-ketoesters in the creation of chemically recyclable and mechanically robust thermosets from poly(vinyl alcohol) (PVA). This suggests that fluorinated β-keto esters like this compound could be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and other desirable properties. The development of fluorinated polymers is a significant area of research, and this compound could serve as a valuable monomer or cross-linking agent.
In the realm of bioimaging , the introduction of fluorine atoms is of particular interest for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter, and its incorporation into biologically relevant molecules allows for non-invasive imaging of metabolic processes. nih.govcardiff.ac.uk Given that ketone bodies are important energy sources, an ¹⁸F-labeled derivative of this compound could potentially be developed as a PET tracer for studying ketone body metabolism in various diseases, including cancer and neurological disorders. nih.gov The synthesis of such a tracer would be a significant step towards visualizing metabolic pathways in vivo.
Furthermore, the derivatization of this compound could lead to the development of novel fluorescent probes for in vivo imaging. nih.gov By attaching a fluorophore to the molecule, it could be designed to target specific enzymes or receptors, allowing for the visualization of biological processes at the molecular level.
| Emerging Field | Potential Application | Key Feature | Reference |
| Materials Science | Recyclable and robust polymers | Incorporation of β-ketoester functionality | |
| Bioimaging (PET) | Tracer for ketone body metabolism | ¹⁸F-labeling | nih.govcardiff.ac.uk |
| Bioimaging (Fluorescence) | Targeted molecular probes | Derivatization with fluorophores | nih.gov |
In-depth Mechanistic Understanding through Advanced Physical Organic Chemistry
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Advanced physical organic chemistry techniques, including computational studies and detailed kinetic analyses, are being employed to elucidate the intricate details of these reactions.
For instance, Density Functional Theory (DFT) studies have been used to shed light on the mechanism of asymmetric trifluoromethylthiolation of β-keto esters catalyzed by cinchona alkaloids. nih.gov Such computational approaches can help to identify the most likely reaction pathways and transition states, providing valuable insights that can guide the development of more efficient catalysts.
Kinetic analysis of fluorination reactions can reveal important information about the reaction order, rate-determining steps, and the influence of different reaction parameters. Studies on the mechanochemical fluorination of β-ketoesters have shown that this solvent-free method can lead to significant rate enhancements compared to solution-based reactions. researchgate.netcardiff.ac.uk Understanding the underlying physical processes in mechanochemistry is an active area of research.
The decarboxylative aldol (B89426) reaction of α,α-difluoro-β-keto esters has been shown to proceed via a Krapcho-type decarboxylation, with the difluoro substituents at the α-position being crucial for promoting this transformation. nih.gov This highlights the profound electronic influence of the fluorine atoms on the reactivity of the molecule.
Future research in this area will likely involve a combination of experimental and computational approaches to gain a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving this compound. This knowledge will be instrumental in the rational design of new synthetic methodologies and the prediction of the chemical behavior of this versatile building block.
Q & A
Q. What are the optimal synthetic routes for Methyl 4,4-difluoro-3-oxopentanoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of 4,4-difluoro-3-oxopentanoic acid with methanol under acidic catalysis. For example, analogous ethyl esters (e.g., Ethyl 4,4-difluoro-3-oxobutanoate) achieve ~65% yield using Dean-Stark traps for water removal . Key parameters include:
- Temperature: 60–80°C
- Catalysts: H₂SO₄ or p-toluenesulfonic acid
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization may involve iterative adjustment of solvent polarity and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ -100 to -120 ppm for CF₂ groups).
- ¹H/¹³C NMR : Confirms ester methyl groups (δ ~3.7 ppm for CH₃O) and ketone/acid derivatives.
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ at m/z 180.1 (calculated).
Cross-validate data with computational tools (e.g., Gaussian for IR/NMR prediction) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved for this compound?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature NMR : Assess tautomeric equilibria (e.g., keto-enol shifts).
- COSY/HSQC : Map coupling networks to confirm assignments.
- Crystallography : Use SHELXL for single-crystal X-ray refinement to unambiguously determine structure .
- DFT Calculations : Compare experimental vs. simulated spectra (e.g., using ORCA software).
Q. What are the regioselective reactivity patterns of this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : The ketone and ester groups dictate reactivity:
- Nucleophilic Attack : Ketone carbonyl is more electrophilic; reacts with Grignard reagents to form tertiary alcohols.
- Electrophilic Substitution : Fluorine atoms deactivate the α-carbon; use Lewis acids (e.g., AlCl₃) for directed substitutions.
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, leaving the ester intact .
Monitor reactions via in-situ FTIR or LC-MS to track intermediates.
Q. How can computational methods predict the biological activity or metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., esterases or cytochrome P450).
- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and toxicity.
- Metabolic Pathway Simulation : Employ BioTransformer 3.0 to predict phase I/II metabolism (e.g., ester hydrolysis to 4,4-difluoro-3-oxopentanoic acid) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Step 1 : Verify computational parameters (e.g., solvent model, basis sets in DFT).
- Step 2 : Re-examine experimental conditions (e.g., pH, temperature).
- Step 3 : Use hybrid methods like ONIOM (combined QM/MM) for large-molecule simulations.
Document all variables systematically to isolate sources of error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
